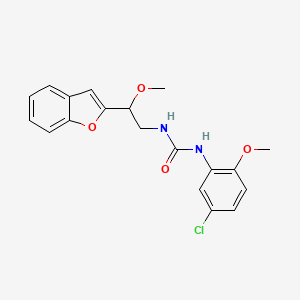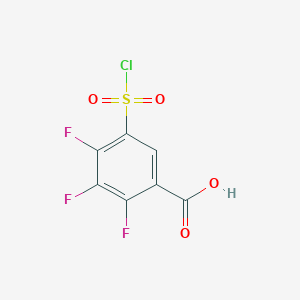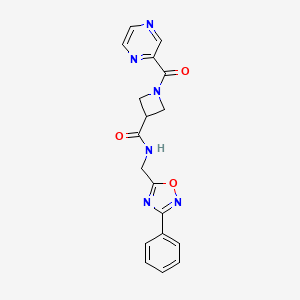
Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate” can be deduced from its name. It likely consists of a cyclohexane ring, which is a six-membered carbon ring. The (1s,3r) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Specifically, it has a hydroxyl group (OH) and a carboxylate group (COO-) attached to the 1st and 3rd carbons of the cyclohexane ring, respectively .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Chemical Transformations : Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate has been prepared from methyl cyclohexa-2,5-diene-1-carboxylate and subjected to dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions, demonstrating its versatility as a chemical intermediate (Sirat, Thomas, & Tyrrell, 1979).
- Conformational Studies : The Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed the presence of conversion isomers, highlighting the compound's structural diversity and potential for further chemical manipulation (Batuev et al., 1959).
- Enzymatic Reduction : Screening of carbonyl reductases identified enzymes capable of catalyzing the desymmetric reduction of 1,3-cyclohexanediones to produce chiral 3-hydroxycyclohexane-1-ones with excellent enantio- and diastereoselectivity, useful in synthesizing bioactive compounds and natural products (Zhu et al., 2021).
Applications in Synthesis
- Stereochemical Control : Research on bromination, epoxidation, and ring-opening reactions of methyl 3-cyclohexene-1-carboxylate derivatives provided insights into stereochemical outcomes essential for designing stereoselective synthetic routes (Bellucci, Marioni, & Marsili, 1972).
- Dirhodium(II)-Catalyzed Reactions : Investigations into the dirhodium(II)-catalyzed C-H insertion reaction of diazo compounds showed the synthesis of functionalized cyclopentanes, demonstrating the method's utility in constructing complex molecular frameworks (Yakura et al., 1999).
Advanced Organic Synthesis
- Photochemical Additions : Studies on the photo-induced addition of acetic acid to cyclohexene derivatives underlined the potential of using light to mediate chemical reactions, opening pathways to novel organic transformations (Leong et al., 1973).
Propiedades
IUPAC Name |
methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)
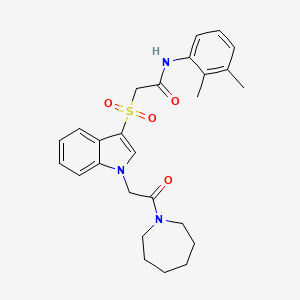
![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)
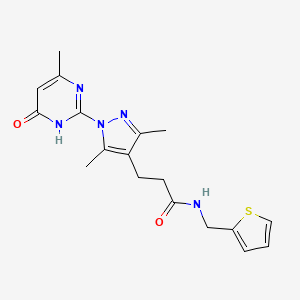
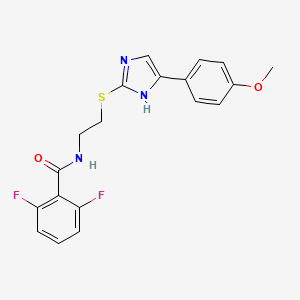
![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

amine](/img/structure/B2805900.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)

